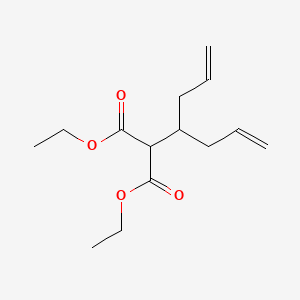
Diethyl (hepta-1,6-dien-4-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El propanoato de dietilo (hepta-1,6-dien-4-il) es un compuesto orgánico con la fórmula molecular C14H22O4. Es un derivado diéster del ácido propanodioico, con un grupo hepta-1,6-dien-4-il.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de propanoato de dietilo (hepta-1,6-dien-4-il) típicamente implica la esterificación del ácido propanodioico con hepta-1,6-dien-4-ol en presencia de un catalizador ácido. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la esterificación completa. El producto se purifica luego mediante destilación o recristalización.
Métodos de producción industrial
En un entorno industrial, la producción de propanoato de dietilo (hepta-1,6-dien-4-il) puede involucrar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y técnicas de purificación avanzadas, como la cromatografía, asegura la producción de compuestos de alta pureza adecuados para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones
El propanoato de dietilo (hepta-1,6-dien-4-il) puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos éster en alcoholes.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar los grupos éster con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Reactivos como el hidróxido de sodio (NaOH) y el ácido clorhídrico (HCl) se utilizan en reacciones de sustitución.
Principales productos formados
Oxidación: Ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Diversos ésteres sustituidos y otros derivados funcionales.
Aplicaciones Científicas De Investigación
El propanoato de dietilo (hepta-1,6-dien-4-il) tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se investiga por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del propanoato de dietilo (hepta-1,6-dien-4-il) involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como sustrato para reacciones enzimáticas, lo que lleva a la formación de metabolitos biológicamente activos. Estos metabolitos pueden interactuar con receptores celulares y vías de señalización, ejerciendo diversos efectos biológicos.
Comparación Con Compuestos Similares
El propanoato de dietilo (hepta-1,6-dien-4-il) se puede comparar con otros compuestos similares, como:
Malonato de dietilo: Un diéster del ácido malónico, comúnmente utilizado en la síntesis orgánica.
Fumarato de dietilo: Un diéster del ácido fumárico, conocido por sus aplicaciones en la química de polímeros.
Succinato de dietilo: Un diéster del ácido succínico, utilizado en la síntesis de productos farmacéuticos y fragancias.
La singularidad del propanoato de dietilo (hepta-1,6-dien-4-il) radica en su grupo hepta-1,6-dien-4-il, que le confiere propiedades químicas y reactividad distintas en comparación con otros diésteres.
Propiedades
Número CAS |
921926-37-6 |
|---|---|
Fórmula molecular |
C14H22O4 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
diethyl 2-hepta-1,6-dien-4-ylpropanedioate |
InChI |
InChI=1S/C14H22O4/c1-5-9-11(10-6-2)12(13(15)17-7-3)14(16)18-8-4/h5-6,11-12H,1-2,7-10H2,3-4H3 |
Clave InChI |
DSCAFLCCLIIVPQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(CC=C)CC=C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzocyclooctene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12637261.png)
![3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)-N-phenylbenzamide](/img/structure/B12637289.png)
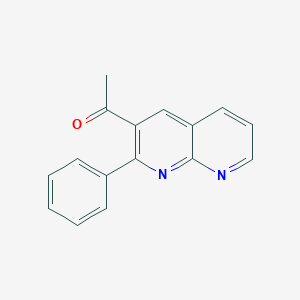
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12637291.png)
![N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide](/img/structure/B12637300.png)
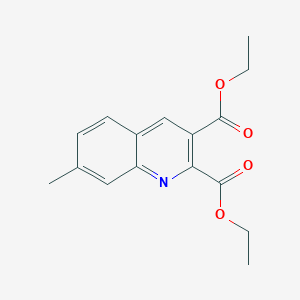

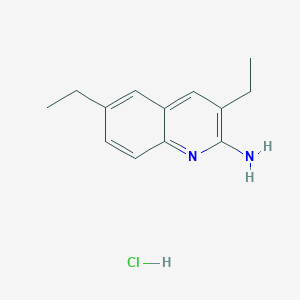
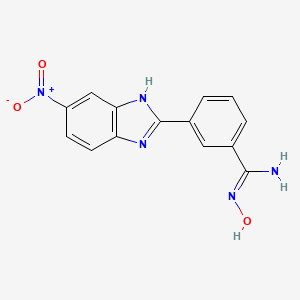
![(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-(2-fluorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12637332.png)
![4-[(3-Chlorophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B12637338.png)

![2-(3-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}phenyl)-1H-benzimidazole](/img/structure/B12637351.png)
